Serratenediol Exhibits Superior EBV-EA Inhibitory Activity Relative to Oleanolic Acid
Serratenediol demonstrates stronger inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) compared to oleanolic acid, a representative control and widely studied pentacyclic triterpenoid [1]. Among eleven serratane-type triterpenoids evaluated, serratenediol and seven related compounds exhibited strong EBV-EA inhibition without showing cytotoxicity at tested concentrations, with serratenediol specifically noted as demonstrating effects stronger than that of the oleanolic acid control [1].
| Evidence Dimension | EBV-EA activation inhibition (relative potency) |
|---|---|
| Target Compound Data | Strong inhibitory effect on EBV-EA activation; no cytotoxicity observed at active concentrations |
| Comparator Or Baseline | Oleanolic acid (representative control) |
| Quantified Difference | Stronger inhibitory effects than oleanolic acid (exact IC50 or inhibition percentage values not reported in source; comparative assessment based on author-reported relative potency) |
| Conditions | In vitro EBV-EA activation assay induced by 12-O-tetradecanoylphorbol-13-acetate (TPA); evaluated at non-cytotoxic concentrations |
Why This Matters
This comparative data enables researchers in viral oncology to select serratenediol over oleanolic acid when stronger EBV-EA inhibition is required without the confounding variable of concurrent cytotoxicity.
- [1] Tanaka R, Minami T, Tsujimoto K, et al. Cancer chemopreventive activity of serratane-type triterpenoids on two-stage mouse skin carcinogenesis. Cancer Lett. 2003;196(2):121-126. PMID: 12860269. View Source
